5-Ethyl-2-methoxybenzoic acid
Overview
Description
Scientific Research Applications
Synthesis Applications
Intermediate in Pharmaceutical Synthesis : One study outlines the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, starting from 4-amino-2-hydroxybenzoic acid. This synthesis involves methylation, ethylation, and oxidation steps, showcasing the compound's role in creating pharmacologically active molecules (Wang Yu, 2008).
Innovative Organic Synthesis : Another research describes the use of pericyclic reactions for synthesizing new 1,3-oxazepine compounds from new Schiff bases, demonstrating the compound's utility in organic synthesis and potential applications in producing antibiotics (Z. Abood, 2010).
Potential Biological Activities
Antibacterial and Enzyme Inhibition : Research into the synthesis, in vitro, and in silico studies of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols as cholinesterase inhibitors reveals potential for compounds derived from 5-Ethyl-2-methoxybenzoic acid to serve as antibacterial agents and enzyme inhibitors, indicating possible therapeutic applications (M. Arfan et al., 2018).
Antioxidant Properties : A study on bioactive phenyl ether derivatives from the marine-derived fungus Aspergillus carneus identified compounds with strong antioxidant activity, highlighting the potential of 5-Ethyl-2-methoxybenzoic acid-related compounds in contributing to antioxidant research and development (Lan-lan Xu et al., 2017).
Mechanism of Action
Target of Action
It’s structurally similar to mefenamic acid , a non-steroidal anti-inflammatory drug (NSAID) that primarily targets the prostaglandin synthetase receptors COX-1 and COX-2 .
Mode of Action
Like Mefenamic acid, 5-Ethyl-2-methoxybenzoic acid may also bind to the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase . This inhibition can lead to a decrease in the production of prostaglandins, which play a key role in inflammation and pain.
Biochemical Pathways
Based on its potential similarity to mefenamic acid, it might influence the arachidonic acid pathway, which is responsible for the production of prostaglandins .
Pharmacokinetics
Similar compounds like mefenamic acid are well-absorbed orally and widely distributed in the body . They are metabolized in the liver and excreted in urine .
Result of Action
If it acts similarly to mefenamic acid, it may reduce inflammation and pain by decreasing the production of prostaglandins .
properties
IUPAC Name |
5-ethyl-2-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-5-9(13-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNRRZRXHDBVTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-2-methoxybenzoic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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